3-(2-Thienyl)-D-alanine
Overview
Description
3-(2-Thienyl)-D-alanine: is an amino acid derivative where the alanine molecule is substituted with a thienyl group at the third carbon position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as beta-2-thienyl-l-alanine, have been shown to interact with phenylalanine-4-hydroxylase . This enzyme plays a crucial role in the metabolism of the essential amino acid phenylalanine .
Mode of Action
For instance, beta-2-Thienyl-L-alanine is known to interact with Phenylalanine-4-hydroxylase
Biochemical Pathways
A study on a similar compound, n,n-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, suggests that it might be involved in the asymmetric bioreduction process . This process is crucial for the synthesis of (S)-duloxetine, an important antidepressant drug .
Result of Action
For instance, beta-2-Thienyl-L-alanine has been shown to interact with Phenylalanine-4-hydroxylase , which could potentially lead to changes in phenylalanine metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that genetic factors together with environmental factors are believed to influence the occurrence, development, and prognosis of certain conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)-D-alanine can be achieved through several methods. One notable method involves the reaction of 2-thiophenecarboxaldehyde with rhodanine, followed by subsequent steps to yield the desired product . Another method involves the condensation of thiophenecarboxaldehyde with 2,5-piperazinedione, which is then processed to obtain this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thienyl group or the amino acid moiety.
Substitution: The thienyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
3-(2-Thienyl)-D-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural similarity to natural amino acids makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-(2-Thienyl)-L-alanine
- 3-(2-Thienyl)-DL-alanine
- 2-(3-Thienyl)nicotinaldehyde
Comparison: 3-(2-Thienyl)-D-alanine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to its L- and DL- counterparts, the D-isomer may exhibit different pharmacokinetics and pharmacodynamics. Additionally, the presence of the thienyl group distinguishes it from other amino acid derivatives, providing unique electronic and structural properties .
Properties
IUPAC Name |
(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-76-6 | |
Record name | beta-2-Thienyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-2-THIENYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.